2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8ClN3 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
2-chloro-9-methylpyrimido[4,5-b]indole |
InChI |
InChI=1S/C11H8ClN3/c1-15-9-5-3-2-4-7(9)8-6-13-11(12)14-10(8)15/h2-6H,1H3 |
InChI Key |
GXQLZEFXGAIWOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CN=C(N=C31)Cl |
Origin of Product |
United States |
Molecular and Electronic Structure Investigations of 2 Chloro 9 Methyl 9h Pyrimido 4,5 B Indole Scaffolds
Computational Chemistry Approaches for Conformational Analysis and Tautomerism
Computational chemistry serves as a powerful tool for investigating the three-dimensional structure and potential isomeric forms of molecules like 2-Chloro-9-methyl-9H-pyrimido[4,5-b]indole. The primary methods would involve quantum mechanical calculations, particularly Density Functional Theory (DFT), to determine the most stable conformations and explore the possibility of tautomerism.
Conformational Analysis: The initial step involves constructing the 3D structure of the molecule. Geometric optimization would then be performed using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). This process calculates the lowest energy arrangement of the atoms, providing key structural parameters. The planarity of the fused ring system is a critical aspect to investigate, as minor deviations can impact molecular packing and electronic properties. The orientation of the 9-methyl group relative to the indole (B1671886) ring would also be a key focus of the conformational search.
Tautomerism: The pyrimido[4,5-b]indole scaffold possesses several nitrogen atoms, creating the potential for different tautomeric forms. Specifically, proton migration between the nitrogen atoms of the pyrimidine (B1678525) and indole rings could lead to various isomers. Computational methods are ideal for evaluating the relative energies of these potential tautomers. By calculating the Gibbs free energy of each optimized tautomeric structure, it is possible to predict their relative populations at equilibrium and identify the most predominant form under standard conditions.
The table below outlines the typical data generated from such a computational analysis.
Table 1: Illustrative Data from Conformational and Tautomeric Analysis
| Parameter | Description | Expected Outcome for this compound |
|---|---|---|
| Optimized Bond Lengths (Å) | Calculated distances between bonded atoms in the lowest energy conformation. | Provides a detailed geometric description. The C-Cl and C-N bond lengths would be of particular interest. |
| **Optimized Bond Angles (°) and Dihedral Angles (°) ** | Calculated angles defining the molecule's 3D shape. | Would likely confirm a largely planar structure for the fused aromatic core. |
| Relative Tautomer Energies (kcal/mol) | The calculated energy difference between the most stable tautomer and other potential tautomers. | Would establish the predominant tautomeric form, which is crucial for understanding its reactivity and interactions. |
| Rotational Barriers (kcal/mol) | The energy required to rotate specific groups, such as the 9-methyl group. | Determines the flexibility of substituents and the existence of stable rotational isomers (rotamers). |
Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov To perform this analysis, high-quality single-crystal X-ray diffraction data is required. The analysis maps various properties onto the molecular surface, providing a detailed picture of how molecules pack together.
For this compound, the Hirshfeld surface would be generated to understand the non-covalent forces governing its solid-state structure. Key properties mapped onto the surface include:
d_norm (Normalized Contact Distance): This property highlights intermolecular contacts shorter than the van der Waals radii sum with red spots, contacts of normal length with white, and longer contacts with blue. mdpi.com This visualization quickly identifies the most significant interaction points, such as hydrogen bonds and other close contacts. mdpi.comnih.gov
2D Fingerprint Plots: These plots summarize all intermolecular contacts on the surface, providing a quantitative breakdown of each interaction type. nih.gov By decomposing the plot, the percentage contribution of different atom-to-atom contacts can be calculated, offering a clear understanding of the packing forces. nih.gov
Given the structure of this compound, several key interactions would be expected to dominate the crystal packing.
| π···π Stacking | Interactions between the planar aromatic rings of adjacent molecules. | Visualized using the shape index property on the Hirshfeld surface, these interactions are expected due to the fused aromatic nature of the scaffold. mdpi.com |
Theoretical Studies on Electronic Properties and Reactivity of the Pyrimido[4,5-b]indole System
Theoretical studies, primarily using DFT, provide profound insights into the electronic structure and chemical reactivity of a molecule. For the pyrimido[4,5-b]indole system, these calculations can predict sites susceptible to electrophilic or nucleophilic attack and explain its UV-visible absorption characteristics.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. For this compound, the distribution of HOMO and LUMO density would show which parts of the molecule are electron-rich and electron-poor.
Molecular Electrostatic Potential (MEP): The MEP map is a color-coded representation of the electrostatic potential on the molecular surface. It visually identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue). This map is invaluable for predicting how the molecule will interact with other reagents and biological targets.
Table 3: Key Electronic Properties and Reactivity Descriptors
| Parameter | Description | Significance for this compound |
|---|---|---|
| E_HOMO (eV) | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating capacity. The location of the HOMO density would likely be on the electron-rich indole portion. |
| E_LUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting capacity. The LUMO density may be localized on the pyrimidine ring, influenced by the chloro group. |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A measure of chemical reactivity and kinetic stability. A smaller gap implies easier electronic excitation. |
| MEP Surface | Visualization of electrostatic potential. | Would identify nucleophilic sites (likely around the nitrogen atoms) and electrophilic sites, guiding predictions of intermolecular interactions. |
| Global Electrophilicity Index (ω) | Measures the stabilization in energy when the system acquires additional electronic charge from the environment. nih.gov | Provides a quantitative prediction of the molecule's electrophilic nature. |
In Vitro Biological Activities and Molecular Mechanisms of 2 Chloro 9 Methyl 9h Pyrimido 4,5 B Indole Derivatives
Enzyme and Receptor Inhibition Studies
The 9H-pyrimido[4,5-b]indole core structure has proven to be a versatile template for designing inhibitors that target a range of enzymes and receptors critical in cellular signaling pathways. The following sections outline the inhibitory activities of derivatives based on this scaffold against several important biological targets.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
Derivatives of 7-chloro-9H-pyrimido[4,5-b]indole have been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in the pathology of Alzheimer's disease. nih.govnih.gov The discovery originated from a kinome-wide screen that identified a tofacitinib-derived compound as a micromolar inhibitor of GSK-3β. nih.gov Subsequent optimization of this initial hit led to the synthesis of a series of derivatives with significantly improved potency. nih.govmdpi.com
One optimization strategy focused on modifying the cyanoacetyl piperidine (B6355638) moiety of the lead compound. nih.gov This led to the discovery that introducing an amide bond could enhance metabolic stability. mdpi.com Further structure-activity relationship (SAR) studies highlighted the critical role of stereochemistry, with the (R)-enantiomers consistently showing greater potency than their (S)-configured counterparts. mdpi.com A successful rigidization of the scaffold resulted in a derivative, 3-(3aRS,7aSR)-(1-(7-chloro-9H-pyrimido[4,5-b]indol-4-yl)octahydro-6H-pyrrolo[2,3-c]pyridin-6-yl)-propanenitrile, with an IC₅₀ value of 130 nM. nih.gov Molecular dynamics simulations suggest these inhibitors bind within the ATP-binding site of GSK-3β. nih.gov
| Compound | Description | GSK-3β IC₅₀ (nM) |
|---|---|---|
| (R)-3-(3-((7-bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one | (R)-enantiomer with a bromo substitution on the indole (B1671886) ring. | 360 mdpi.com |
| (R)-3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile | (R)-enantiomer with a chloro substitution and an oxopropanenitrile moiety. | 480 mdpi.com |
| 3-(3aRS,7aSR)-(1-(7-chloro-9H-pyrimido[4,5-b]indol-4-yl)octahydro-6H-pyrrolo[2,3-c]pyridin-6-yl)-propanenitrile | A rigidized derivative of the lead compound. | 130 nih.gov |
Receptor Tyrosine Kinase (RTK) Inhibition (e.g., VEGFR-2, PDGFR-β, EGFR)
The 9H-pyrimido[4,5-b]indole scaffold is a cornerstone for a variety of Receptor Tyrosine Kinase (RTK) inhibitors. These enzymes are crucial mediators of cell signaling, and their aberrant activation is a known driver of tumorigenesis. nih.gov
Specifically, 5-chloro-N(4)-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines were designed as ATP-competitive inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary mediator of tumor angiogenesis. One derivative demonstrated potent and selective VEGFR-2 inhibition comparable to the established inhibitor sunitinib.
In another study, derivatives were developed as dual inhibitors of the RET (Rearranged during transfection) and TRK (Tropomyosin receptor kinase) families of RTKs. nih.gov These kinases are implicated in various cancers, including lung and thyroid cancer. nih.gov This dual-inhibition strategy aims to address more diverse patient populations and overcome potential resistance mechanisms that arise with highly selective inhibitors. nih.gov The pyrimido-indole scaffold provides a novel framework for these dual inhibitors, distinct from existing multi-kinase drugs. nih.gov
Furthermore, research has identified 5-(arylthio)-9H-pyrimido[4,5-b]indole-2,4-diamines as inhibitors of both VEGFR-2 and Platelet-Derived Growth Factor Receptor-beta (PDGFR-β), another key player in angiogenesis. This dual-action capability within a single molecule presents a promising strategy for combination chemotherapy.
| Compound Class | Target Kinase(s) | Key Findings |
|---|---|---|
| 5-chloro-N(4)-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines | VEGFR-2 | Potent and selective inhibition, comparable to sunitinib. |
| 9H-pyrimido[4,5-b]indole derivatives | RET, TRKA | Novel scaffold for dual inhibition to address resistance. nih.gov |
| 5-(arylthio)-9H-pyrimido[4,5-b]indole-2,4-diamines | VEGFR-2, PDGFR-β | Dual inhibitors with potential for single-agent combination therapy. |
Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition
The 9H-pyrimido[4,5-b]indole structure has also been successfully employed to develop potent and orally bioavailable inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). nih.gov These epigenetic "readers" play a crucial role in regulating gene transcription and are implicated in diseases like cancer and inflammation. nih.gov
Through structure-based design, researchers incorporated indole or quinoline (B57606) moieties into the 9H-pyrimido[4,5-b]indole core. nih.gov This approach led to the identification of small molecules with high binding affinity to BET proteins. One notable compound, 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole, demonstrated low nanomolar IC₅₀ values against BRD4 bromodomains and proved to be a highly selective BET inhibitor. nih.gov Co-crystal structures of this compound with the second bromodomain of BRD4 (BRD4 BD2) have elucidated the structural basis for its high binding affinity. nih.gov
| Compound | BRD4 BD1 IC₅₀ (nM) | BRD4 BD2 IC₅₀ (nM) |
|---|---|---|
| 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole | 15 | 10 |
Data sourced from reference nih.gov.
Thymidylate Synthase (TS) Inhibition
In a notable example of multi-target drug design, certain substituted 5-(arylthio)-9H-pyrimido[4,5-b]indoles have been engineered to function as dual inhibitors, targeting both receptor tyrosine kinases (VEGFR-2 and PDGFR-β) for antiangiogenic effects and human thymidylate synthase (hTS) for cytotoxic effects. Thymidylate synthase is a critical enzyme in the DNA synthesis pathway, making it a well-established target for cytotoxic cancer chemotherapy. By combining these two distinct mechanisms of action into a single agent, these compounds hold the potential for a built-in combination therapy, capable of simultaneously attacking tumor growth through antiangiogenic and cytotoxic pathways.
Janus Kinase (JAK) Inhibition
The development of 9H-pyrimido[4,5-b]indole-based inhibitors for other kinase families has, in some cases, been inspired by existing drugs. The investigation into GSK-3β inhibitors, for instance, began with a screening hit derived from tofacitinib, a known pan-Janus Kinase (JAK) inhibitor. nih.gov Tofacitinib's primary targets are JAK1, JAK2, and JAK3. nih.gov However, it is important to note that while the pyrimido[4,5-b]indole scaffold was optimized to yield potent GSK-3β inhibitors, the research did not focus on retaining or developing potent activity against the JAK family. GSK-3β and JAKs belong to different branches of the human kinome, and the lead compound itself only showed micromolar activity against GSK-3β. nih.gov Currently, there is a lack of specific data demonstrating potent, direct inhibition of JAKs by the 2-Chloro-9-methyl-9H-pyrimido[4,5-b]indole series of compounds.
5-Lipoxygenase (5-LOX) Inhibition
A review of the scientific literature did not yield specific studies on the 5-Lipoxygenase (5-LOX) inhibitory activities of this compound derivatives. While research exists on other indole-containing compounds as 5-LOX inhibitors, this activity has not been specifically reported for the 9H-pyrimido[4,5-b]indole scaffold.
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a chloride ion channel crucial for maintaining ion and water balance across epithelial surfaces. Mutations in the CFTR gene can lead to cystic fibrosis (CF), a life-threatening genetic disorder. Small molecules that enhance the function of mutant CFTR channels are known as potentiators and represent a key therapeutic strategy.
While the broader indole scaffold has been investigated for CFTR modulation, specific research focusing on this compound derivatives as CFTR potentiators is not extensively detailed in the available literature. However, studies on related indole-based structures, such as tetrahydro-1H-pyrido[4,3-b]indoles, have identified them as a novel class of CFTR potentiators. nih.govacs.orgnih.gov These related compounds have shown efficacy in rescuing the gating defects of common CFTR mutants like F508del and G551D. nih.govnih.gov Further investigation is required to determine if derivatives of the this compound scaffold possess similar potentiator capabilities.
Cellular Activity and Biological Pathways Modulation
Derivatives of the pyrimido[4,se-b]indole scaffold have shown significant antiproliferative and cytotoxic effects across a variety of human cancer cell lines. This activity is often linked to the inhibition of key signaling pathways that are critical for tumor growth and survival.
One major mechanism of action is the inhibition of receptor tyrosine kinases (RTKs), which are frequently overactive in many cancers. nih.gov For instance, a series of 5-chloro-N(4)-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines were designed as ATP-competitive inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a principal mediator of tumor angiogenesis. nih.govhoustonmethodist.org Biological evaluations identified potent and selective VEGFR-2 inhibitors within this series, comparable to established drugs like sunitinib. nih.govhoustonmethodist.org
Similarly, other 9H-pyrimido[4,5-b]indole derivatives have been identified as dual inhibitors of RET and TRK kinases, both of which are oncogenic drivers in various cancers, including lung and colorectal cancer. nih.gov These dual inhibitors were found to decrease the viability of cancer cells with aberrant RET or TRK activity and induce a G1 cell cycle arrest. nih.gov The pyrimido-indole scaffold is being explored as a novel framework for developing inhibitors that can overcome resistance to existing selective kinase inhibitors. nih.gov
Furthermore, some pyrimido[4,5-b]indole-4-amine derivatives have been reported as potent microtubule depolymerizing agents that bind to the colchicine (B1669291) site on tubulin. nih.gov This action disrupts microtubule dynamics, leading to cell cycle arrest and cytotoxicity. Notably, these compounds were effective against multidrug-resistant cells, including those overexpressing P-glycoprotein (Pgp). nih.gov A chloro-substitution at the 5-position, however, was found to significantly reduce this antiproliferative activity. nih.gov
Table 1: Antiproliferative Activity of Pyrimido[4,5-b]indole Derivatives
| Compound Class | Target | Activity | Cancer Type | References |
| 5-Chloro-N(4)-phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines | VEGFR-2 | Potent and selective inhibition | General (Antiangiogenic) | nih.gov, houstonmethodist.org, mssm.edu, researchgate.net, researchgate.net |
| 9H-pyrimido[4,5-b]indole derivatives | RET, TRKA | Dual inhibition, induced G1 cell cycle arrest | Lung (LC-2/ad), Colorectal (KM12) | nih.gov |
| Pyrimido[4,5-b]indole-4-amines | Tubulin (Colchicine site) | Microtubule depolymerization (EC50 = 133 nM for lead compound) | Breast (MDA-MB-435) | nih.gov |
| 5-Chloro-indole derivatives | EGFR, SRC | Dual inhibition, induced apoptosis | Lung (A549), Prostate (PC3) | rjpbr.com, tandfonline.com |
The indole nucleus is a privileged scaffold in medicinal chemistry, and its fusion with a pyrimidine (B1678525) ring to form the pyrimido[4,5-b]indole core has yielded compounds with a broad spectrum of antimicrobial activities. nih.gov Derivatives have demonstrated efficacy against bacteria, viruses, and fungi. unar.ac.idphcogj.com For example, novel indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown activity against various pathogens with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. nih.gov
Derivatives of the pyrimido[4,5-b]indole scaffold have emerged as promising antiviral agents, particularly against RNA viruses. Research has shown that certain 4,6-disubstituted pyrimido[4,5-b]indole ribonucleosides display activity against the Dengue virus. nih.gov Further studies on sugar-modified versions, including 2′-deoxy-2′-fluoro and arabino-nucleosides, also revealed low micromolar activity against both Hepatitis C virus (HCV) and Dengue virus. nih.gov The mechanism of action for nucleoside analogues often involves inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. nih.govmdpi.com This highlights the potential for developing selective antiviral therapies by modifying the core pyrimido[4,5-b]indole structure. nih.gov
A significant challenge in antibacterial drug discovery is overcoming the intrinsic resistance of Gram-negative bacteria, which is often due to poor membrane permeability and active efflux pumps. nih.govacs.org Pyrimido[4,5-b]indole derivatives have been specifically designed to address this challenge. nih.govacs.org By modifying the core scaffold, researchers have developed compounds with potent activity against these difficult-to-treat pathogens. nih.govacs.org
One study focused on creating novel pyrimido[4,5-b]indole derivatives that act as DNA gyrase B (GyrB)/ParE inhibitors. nih.gov These efforts led to the discovery of compound 18r , which demonstrated superior broad-spectrum in vitro activity compared to earlier leads. nih.govacs.org Notably, it was highly effective against a variety of multidrug-resistant Gram-negative clinical isolates, with particularly strong activity against Acinetobacter baumannii. nih.govacs.orgnih.govmdpi.complos.org
Table 2: In Vitro Activity of Compound 18r Against MDR Gram-Negative Bacteria
| Compound | Bacterial Strain | MIC (μg/mL) | References |
| 18r | A. baumannii (MDR, Clinical Isolate) | 0.125 - 4 | nih.gov, acs.org, researchgate.net |
| 18r | P. aeruginosa (MDR, Clinical Isolate) | 4 - 16 | nih.gov, acs.org, researchgate.net |
| 18r | K. pneumoniae (MDR, Clinical Isolate) | 0.25 - 2 | nih.gov, acs.org, researchgate.net |
| 18r | E. coli (MDR, Clinical Isolate) | 0.125 - 1 | nih.gov, acs.org, researchgate.net |
A family of pyrimido[4,5-b]indole derivatives has been identified as potent agonists of human hematopoietic stem cell (HSC) self-renewal, offering significant potential for regenerative medicine and transplantation. nih.govh1.coresearchgate.net The small molecule UM171 is the prototype of this class and has been shown to stimulate the ex vivo expansion of HSCs from sources like umbilical cord blood. nih.govh1.costemcell.com
The limited number of HSCs in cord blood units restricts their therapeutic use, particularly in adults. nih.gov UM171 addresses this limitation by promoting the robust expansion of long-term repopulating HSCs, which are capable of regenerating the entire blood system. nih.govh1.co Mechanistically, the activity of UM171 is independent of the suppression of the aryl hydrocarbon receptor (AhR), a pathway targeted by other HSC expansion agents. nih.govresearchgate.net Instead, UM171 has been found to function by targeting the degradation of lysine-specific histone demethylase 1A (LSD1) and the CoREST complex, which normally restrict HSC propagation. ashpublications.org This unique mechanism enhances the self-renewal machinery of primitive HSCs while attenuating their differentiation into mature cell types. nih.govh1.coashpublications.org The properties of UM171 make it a promising candidate for improving the outcomes of HSC transplantation and for applications in gene therapy. nih.govh1.co
Anti-inflammatory Pathway Modulation
Derivatives of the pyrimido[4,5-b]indole scaffold have been investigated for their immunomodulatory properties, particularly their ability to interact with pathways central to the inflammatory response. Research into structurally related pyrimidoindoles has identified them as potent modulators of the innate immune system.
One key pathway involves the Toll-like receptors (TLRs), which are crucial for initiating innate immune responses. A study identified substituted pyrimido[5,4-b]indoles as selective stimulators of Toll-like receptor 4 (TLR4). semanticscholar.org This activation leads to the downstream signaling cascade involving the transcription factor NFκB, a pivotal regulator of inflammatory gene expression. semanticscholar.org The interaction with the TLR4/MD-2 complex appears to be the primary mechanism for this activity. semanticscholar.org
Synthetic modifications to the pyrimido[5,4-b]indole scaffold demonstrated that different substitutions could differentially regulate the production of NFκB- and type I interferon-associated cytokines. Specifically, certain derivatives were shown to induce the release of Interleukin-6 (IL-6) and Interferon gamma-induced protein 10 (IP-10), indicating a nuanced modulation of the immune response. semanticscholar.org A subset of these compounds skewed the response toward the type I interferon pathway by inducing lower levels of IL-6 while maintaining high IP-10 production. semanticscholar.org
Another significant anti-inflammatory mechanism for this class of compounds is the inhibition of Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase implicated in various cellular processes, including the regulation of inflammatory responses. A series of 7-chloro-9H-pyrimido[4,5-b]indole-based derivatives were synthesized and evaluated as GSK-3β inhibitors. nih.gov One potent derivative, 3-(3aRS,7aSR)-(1-(7-chloro-9H-pyrimido[4,5-b]indol-4-yl)octahydro-6H-pyrrolo[2,3-c]pyridin-6-yl)-propanenitrile, displayed an IC₅₀ value of 130 nM on GSK-3β. nih.gov By inhibiting GSK-3β, these compounds can interfere with the signaling pathways that lead to the production of pro-inflammatory cytokines, representing a valuable mechanism for anti-inflammatory activity.
Table 1: Cytokine Induction by a Lead Pyrimido[5,4-b]indole Derivative This table summarizes the differential cytokine release stimulated by a lead compound from the pyrimido[5,4-b]indole class, highlighting its ability to modulate immune responses.
| Cytokine | Activity | Pathway Association |
|---|---|---|
| IL-6 | Induced release | NFκB-dependent pathway |
| IP-10 | Higher production maintained | Type I interferon pathway |
Neuroprotective Effects of Pyrimido[4,5-B]indole Derivatives
The pyrimido[4,5-b]indole scaffold has also been utilized in the development of treatments for neurodegenerative conditions. nih.gov The neuroprotective potential of these derivatives often stems from their ability to inhibit protein kinases that play a critical role in the pathophysiology of neurological disorders.
A primary target in this context is Glycogen Synthase Kinase-3β (GSK-3β), which is not only involved in inflammation but is also a relevant drug target for treating neurodegenerative pathologies like Alzheimer's disease. nih.gov The development of 7-chloro-9H-pyrimido[4,5-b]indole-based compounds as potent GSK-3β inhibitors underscores their therapeutic potential in this area. nih.gov The dysregulation of GSK-3β is linked to tau hyperphosphorylation and amyloid-β production, two key hallmarks of Alzheimer's disease. By inhibiting this kinase, pyrimido[4,5-b]indole derivatives can theoretically mitigate these pathological processes.
Furthermore, studies on various indole-based compounds have demonstrated significant neuroprotective properties against oxidative stress, a common factor in neurodegeneration. nih.gov In in-vitro models using SH-SY5Y neuroblastoma cells, indole derivatives have shown the ability to preserve cell viability in the presence of hydrogen peroxide (H₂O₂), a potent reactive oxygen species (ROS). nih.govmdpi.com For instance, certain indole compounds significantly reduced cell mortality, with viability figures around 76-89% in H₂O₂-treated cells compared to approximately 52% viability in cells treated with H₂O₂ alone. nih.gov While this research was conducted on broader indole derivatives, it highlights a common neuroprotective mechanism of the core indole structure that is likely shared by the pyrimido[4,5-b]indole class.
Table 2: Neuroprotective Activity of Indole Derivatives Against Oxidative Stress This table shows the protective effects of representative indole compounds on SH-SY5Y cell viability after exposure to hydrogen peroxide (H₂O₂)-induced oxidative stress.
| Compound Treatment | Cell Viability (%) vs. H₂O₂ Alone |
|---|---|
| Compound 12 | 79.98 ± 3.15% |
| Compound 13 | 76.93 ± 6.11% |
| Compound 14 | 76.18 ± 0.74% |
| Compound 21 | 89.41 ± 5.03% |
| Compound 22 | 83.59 ± 1.83% |
Data derived from studies on indole-based compounds. nih.gov
Elucidation of Molecular Mechanism of Action
The molecular mechanism of action for pyrimido[4,5-b]indole derivatives is predominantly centered on the inhibition of protein kinases, which are critical mediators of cellular signaling. nih.gov Deregulation of these enzymes is a known driver of various diseases, most notably cancer. researchgate.net
A significant finding is the discovery of 9H-pyrimido[4,5-b]indole derivatives as dual inhibitors of the receptor tyrosine kinases RET (Rearranged during transfection) and TRK (Tropomyosin receptor kinase). nih.gov Aberrant signaling from both RET and TRK kinases is implicated in the tumorigenesis of numerous cancers. nih.govnih.gov These derivatives are designed as type II inhibitors, which bind to the inactive DFG-out conformation of the kinases. nih.gov This dual inhibition is therapeutically advantageous, as it can be effective in tumors with either RET or TRK genetic backgrounds and may also counteract resistance mechanisms that arise from selective RET inhibitor treatments. nih.govnih.gov The specific activity against RET versus TRK can be tuned by modifying the R₂ position of the scaffold. For example, a tert-butyl pyrazole (B372694) at this position allows for dual activity, whereas a tert-butyl isoxazole (B147169) confers greater selectivity for RET. nih.gov In cellular assays, these dual inhibitors effectively decreased cell viability by inhibiting RET and TRK phosphorylation, leading to a G1 phase cell cycle arrest. nih.gov
In addition to RET and TRK, other kinases are also targeted by this class of compounds. As mentioned previously, 7-chloro-9H-pyrimido[4,5-b]indole derivatives are potent inhibitors of GSK-3β. nih.gov Molecular dynamics simulations have been used to determine the putative binding modes of these inhibitors within the ATP binding site of GSK-3β. nih.gov
Furthermore, related pyrimidine structures have been identified as inhibitors of tubulin polymerization. nih.gov One indole-pyrimidine derivative was found to be an excellent inhibitor of tubulin polymerization (IC₅₀ = 0.79 μM) and competitively inhibited colchicine binding, indicating it interacts with the colchicine-binding site on tubulin. nih.gov This mechanism leads to G₂/M phase cell cycle arrest and demonstrates the scaffold's potential to interfere with cytoskeletal dynamics, a validated anticancer strategy. nih.gov
Table 3: Kinase Inhibitory Profile of Pyrimido[4,5-b]indole Derivatives and Related Compounds This table summarizes the inhibitory activities of various pyrimido[4,5-b]indole derivatives and related structures against key protein kinase targets.
| Compound Class | Target Kinase(s) | Mechanism of Action | Notable Finding |
|---|---|---|---|
| 9H-pyrimido[4,5-b]indoles | RET, TRK | Dual Type II Kinase Inhibition | Induces G1 cell cycle arrest nih.gov |
| 7-chloro-9H-pyrimido[4,5-b]indoles | GSK-3β | ATP-competitive Inhibition | IC₅₀ value of 130 nM for lead compound nih.gov |
| Indole-pyrimidines | Tubulin | Inhibition of Polymerization | Binds to colchicine-binding site; IC₅₀ = 0.79 μM nih.gov |
Structure Activity Relationship Sar and Pharmacophore Modeling of 2 Chloro 9 Methyl 9h Pyrimido 4,5 B Indole Derivatives
Impact of Substitution Patterns on Biological Activity
Systematic modification of the pyrimido[4,5-b]indole core has revealed that specific positions on the heterocyclic system are particularly sensitive to substitution, with minor changes often leading to significant shifts in pharmacological effects.
The 2-position of the pyrimidine (B1678525) ring is a critical determinant of biological activity in pyrimido[4,5-b]indole derivatives. Research into their potential as microtubule depolymerizing agents has shown that substitution at this position with small, functional groups is vital for potency. nih.gov
A comparative study of analogs demonstrated that a compound with a 2-methyl (-CH₃) group was as potent as one with a 2-amino (-NH₂) group. nih.gov Both of these were significantly more active than the unsubstituted analog (2-H), indicating that the presence of either a methyl or an amino group at this position is a key requirement for activity. nih.gov Further studies have reinforced the importance of a free 2-amino group for potent microtubule disruption. nih.gov Conversely, introducing a bulky pivaloyl protecting group on the 2-amino moiety leads to an inactive compound, suggesting that steric hindrance in this region is not tolerated for this specific biological target. nih.gov
| Compound Analogue | Substituent at 2-Position | Relative Potency |
|---|---|---|
| Analogue 1 | -NH₂ (Amino) | High |
| Analogue 2 | -CH₃ (Methyl) | High |
| Analogue 3 | -H (Hydrogen) | Low |
| Analogue 4 | -NH-pivaloyl (Bulky protecting group) | Inactive |
The indole (B1671886) nitrogen at the 9-position is another key site for modification that can significantly alter a compound's pharmacological profile. While many active pyrimido[4,5-b]indoles are studied with an unsubstituted (9H) indole nitrogen, targeted alkylation at this position can be a valuable strategy for enhancing potency.
The placement of halogen and alkyl groups on the indole portion of the scaffold has a dramatic and often context-dependent effect on biological activity. The specific position of the substituent determines whether its effect is beneficial or detrimental.
For instance, in the context of microtubule depolymerizing agents, the introduction of a chloro or methyl group at the 5-position of the pyrimido[4,5-b]indole core was found to be detrimental to activity. nih.gov However, for other biological targets, halogenation is a critical feature. A novel series of pyrimido[4,5-b]indol-8-amine derivatives were developed as potent inhibitors of bacterial DNA gyrase. nih.govebi.ac.uk
Furthermore, studies on the isomeric pyrimido[5,4-b]indole scaffold as Toll-Like Receptor 4 (TLR4) agonists showed that substitution at the C8 position with large, non-hydrogen bonding groups like bromo or iodo resulted in an enhancement of activity. nih.gov This indicates that the electronic and steric properties of halogens can be exploited to tune the activity of the core structure, but their optimal placement is highly dependent on the specific protein being targeted.
| Scaffold | Position | Substituent | Effect on Activity | Biological Target |
|---|---|---|---|---|
| Pyrimido[4,5-b]indole | 5-Position | -Cl, -CH₃ | Detrimental | Microtubules |
| Pyrimido[5,4-b]indole | 8-Position | -Br, -I | Enhancement | TLR4 |
| Pyrimido[4,5-b]indole | 8-Position | -NH₂ (Amine) | Beneficial | DNA Gyrase |
Rational Design Principles Based on SAR Studies
The collective findings from SAR studies provide a set of rational design principles for developing new pyrimido[4,5-b]indole derivatives with specific biological activities. These principles guide medicinal chemists in selecting and placing substituents to optimize interactions with a desired target while minimizing off-target effects.
For example, to design a potent microtubule depolymerizer, the strategy would involve:
Incorporating a small substituent such as an amino (-NH₂) or methyl (-CH₃) group at the 2-position. nih.gov
Avoiding substitution at the 5-position, particularly with chloro or methyl groups. nih.gov
Considering conformational restriction of side chains attached at the 4-position to enhance binding. nih.gov
Conversely, if the goal is to develop inhibitors for protein kinases like RET or TRK, the pyrimido[4,5-b]indole core serves as a valuable starting scaffold, with further modifications focused on other positions to achieve dual or selective inhibition. nih.gov The development of a preliminary pharmacophore model for α1D-adrenoceptor antagonists based on the isomeric pyrimido[5,4-b]indole scaffold further illustrates how SAR data can be translated into a predictive model for rational drug design. nih.gov
Computational Approaches in SAR Analysis (e.g., Molecular Dynamics Simulations)
Computational chemistry plays an indispensable role in understanding the SAR of pyrimido[4,5-b]indole derivatives at a molecular level. Techniques such as molecular docking and molecular dynamics (MD) simulations provide insights into how these molecules bind to their protein targets.
Molecular Docking has been used to predict the binding poses of pyrimido[4,5-b]indole derivatives in the active sites of various targets. For microtubule-targeting agents, docking studies have shown that the tricyclic scaffold occupies the colchicine (B1669291) binding site on tubulin. nih.gov The model suggests the pyrimido[4,5-b]indole core forms hydrophobic interactions with key residues, while substituents at the 4-position interact with other specific pockets within the site. nih.gov
Molecular Dynamics (MD) Simulations offer a more dynamic view, simulating the movement of the ligand-protein complex over time to assess the stability of the predicted binding pose and key interactions. MD simulations have been employed to study novel pyrimido-indole-oxadiazole hybrids as potential MDM2 inhibitors, helping to understand their mechanism of action. tandfonline.comnih.gov These simulations can reveal subtle conformational changes and the role of water molecules in the binding site, providing a deeper understanding that complements static docking models.
These computational approaches allow for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery process.
Advanced Analytical Techniques for Characterization of 2 Chloro 9 Methyl 9h Pyrimido 4,5 B Indole
Spectroscopic Characterization Methods
Spectroscopic methods are essential for elucidating the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the atomic arrangement and elemental formula.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a critical technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. mdpi.com By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For 2-Chloro-9-methyl-9H-pyrimido[4,5-b]indole, HRMS analysis would be used to confirm the molecular formula C₁₁H₈ClN₃. The expected data is typically reported as a comparison between the calculated exact mass and the experimentally found mass for the protonated molecular ion ([M+H]⁺).
Table 2: HRMS Data for this compound
| Formula | Ion | Calculated m/z | Found m/z |
| C₁₁H₈ClN₃ | [M+H]⁺ | 218.0480 | Data not available in searched sources |
Chromatographic Purity and Identification Techniques (UPLC, HPLC, LC-MS)
Chromatographic methods are fundamental for assessing the purity of a synthesized compound and for its identification within a mixture. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques used for this purpose. These methods separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent). rsc.org
The purity of a this compound sample is determined by injecting a solution of the compound into an HPLC or UPLC system. A pure sample will ideally result in a single sharp peak in the resulting chromatogram. The presence of additional peaks would indicate impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC or UPLC with the detection power of mass spectrometry. rsc.org As the separated components elute from the chromatography column, they are introduced into the mass spectrometer, which provides mass information for each peak. This allows for the unambiguous identification of the target compound peak by confirming its molecular weight, while also providing mass data for any detected impurities, aiding in their structural elucidation.
Elemental Analysis (CHN)
Table 3: Elemental Analysis Data for this compound (C₁₁H₈ClN₃)
| Element | Calculated % | Found % |
| Carbon (C) | 60.70 | Data not available in searched sources |
| Hydrogen (H) | 3.71 | Data not available in searched sources |
| Nitrogen (N) | 19.31 | Data not available in searched sources |
Future Perspectives and Research Avenues for 2 Chloro 9 Methyl 9h Pyrimido 4,5 B Indole Research
Exploration of Novel Synthetic Pathways for Derivatization
The derivatization of the 2-Chloro-9-methyl-9H-pyrimido[4,5-b]indole core is crucial for exploring its structure-activity relationship (SAR) and developing new therapeutic agents. Future research will likely focus on the development of more efficient and versatile synthetic methodologies.
One promising approach is the use of multicomponent reactions (MCRs) . MCRs offer significant advantages, including operational simplicity, time efficiency, and the generation of molecular diversity from simple starting materials. nih.gov The development of novel MCRs could provide rapid access to a wide array of derivatives of the pyrimido[4,5-b]indole scaffold. mdpi.com
Another key area is the application of palladium-catalyzed cross-coupling reactions . Techniques such as Suzuki and Stille couplings have already been successfully employed for the synthesis of 4,6-disubstituted pyrimido[4,5-b]indole ribonucleosides. nih.govutmb.edu Future work could expand the scope of these reactions to introduce a variety of substituents at different positions of the this compound ring system, allowing for fine-tuning of its biological activity. rsc.org Furthermore, the development of one-pot synthetic procedures, which combine multiple reaction steps without the need for intermediate purification, will be instrumental in accelerating the synthesis of new derivatives. rsc.org
Ultrasound-assisted synthesis is another emerging technique that could be applied for the efficient and environmentally friendly production of pyrimido[4,5-b]quinoline derivatives, a related class of compounds. nih.gov Exploring the application of sonochemistry to the synthesis of this compound derivatives could lead to improved yields and reduced reaction times. nih.gov
| Synthetic Strategy | Potential Advantages | Relevant Research |
| Multicomponent Reactions (MCRs) | High efficiency, molecular diversity, operational simplicity. nih.gov | Development of one-pot methods for pyrimido[4,5-b]indoles. mdpi.com |
| Palladium-Catalyzed Cross-Coupling | High selectivity, broad substrate scope for derivatization. nih.govutmb.edu | Synthesis of disubstituted pyrimido[4,5-b]indole ribonucleosides. nih.govutmb.edu |
| One-Pot Synthesis | Reduced synthesis time and resource consumption. rsc.org | Efficient synthesis of pyrimidoindoles. rsc.org |
| Ultrasound-Assisted Synthesis | Environmentally friendly, potentially higher yields and shorter reaction times. nih.gov | Applied to the synthesis of related pyrimido[4,5-b]quinolines. nih.gov |
Advanced Structural Modifications for Enhanced Selectivity and Potency
Future research will undoubtedly focus on the strategic structural modification of this compound to enhance its selectivity and potency towards specific biological targets. The pyrimido[4,5-b]indole scaffold has been identified as a versatile framework for targeting a range of proteins, including kinases and bacterial enzymes. nih.govacs.org
A key area of investigation will be the modulation of its kinase inhibitory activity . Derivatives of the 9H-pyrimido[4,5-b]indole scaffold have shown activity against a variety of kinases, including RET, TRKA, CK1δ/ε, and DYRK1A. nih.govnih.govnih.gov Future studies will likely involve the synthesis of focused libraries of compounds with systematic modifications at various positions of the indole (B1671886) and pyrimidine (B1678525) rings to improve selectivity for a particular kinase or to develop dual- or multi-kinase inhibitors with a desired profile. nih.govnih.gov For instance, the introduction of different heterocyclic moieties at the R2 position has been shown to influence the dual activity against RET and TRK kinases. nih.gov
Another important direction is the optimization of its antibacterial properties . Pyrimido[4,5-b]indole derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV, with potent activity against Gram-negative and Gram-positive pathogens. acs.orgnih.gov Structural modifications aimed at improving permeability across bacterial membranes and circumventing efflux pump mechanisms will be crucial for developing effective antibiotics. acs.org
The table below summarizes some of the key structural modifications and their impact on biological activity, providing a roadmap for future design strategies.
| Target Class | Structural Modification Strategy | Desired Outcome |
| Kinases (e.g., RET, TRKA) | Introduction of diverse heterocycles at various positions. nih.gov | Enhanced selectivity and potency, development of dual inhibitors. nih.govnih.gov |
| Bacterial Topoisomerases | Modification of substituents to improve membrane permeability and reduce efflux. acs.org | Broad-spectrum antibacterial agents with improved pharmacokinetic profiles. acs.org |
| Microtubules | Isosteric replacement of methyl groups with amino groups. nih.gov | Development of microtubule-disrupting agents effective against multidrug-resistant cells. nih.gov |
Integration with Systems Biology and Omics Approaches
To gain a deeper understanding of the mechanism of action of this compound and its derivatives, future research will need to integrate systems biology and omics approaches. These powerful tools can provide a global view of the cellular response to a compound, helping to identify not only its primary targets but also off-target effects and potential biomarkers of response.
Transcriptomics , proteomics , and metabolomics can be employed to analyze changes in gene expression, protein levels, and metabolite profiles in cells treated with the compound. This can reveal the signaling pathways and cellular processes that are perturbed, offering clues about its mechanism of action. For example, in the context of its anticancer activity, these approaches could identify novel downstream targets or resistance mechanisms.
| Omics/Systems Biology Approach | Potential Application for this compound Research |
| Transcriptomics (e.g., RNA-seq) | Identify changes in gene expression to elucidate mechanisms of action and resistance. |
| Proteomics (e.g., Mass Spectrometry) | Characterize alterations in the proteome to identify direct and indirect protein targets. |
| Metabolomics | Analyze metabolic pathway perturbations to understand the compound's effect on cellular metabolism. |
| Network Pharmacology | Predict compound-target-disease networks to identify novel therapeutic indications and combination therapies. |
Development as Chemical Probes for Biological Systems
Beyond its therapeutic potential, this compound and its derivatives could be developed into valuable chemical probes for studying biological systems. A chemical probe is a small molecule that is used to selectively modulate the function of a specific protein or pathway, thereby enabling the study of its role in cellular processes.
To be utilized as a chemical probe, the compound would need to be modified to incorporate a reporter tag, such as a fluorescent dye, a biotin (B1667282) moiety for affinity purification, or a photo-crosslinking group to identify its binding partners. These modified probes could then be used in a variety of applications, including:
Target identification and validation: Affinity-based probes can be used to pull down the cellular targets of the compound, confirming its mechanism of action.
Imaging of biological processes: Fluorescently tagged probes could be used to visualize the subcellular localization of the target protein and track its dynamics in living cells.
Functional studies: By selectively inhibiting or activating a target protein, chemical probes can be used to dissect its role in complex signaling pathways.
The development of such probes would be a significant contribution to the field, providing powerful tools for basic research and drug discovery.
Investigation in Emerging Disease Areas (beyond current applications)
While much of the research on the pyrimido[4,5-b]indole scaffold has focused on cancer and infectious diseases, its diverse biological activities suggest that it may have therapeutic potential in a range of other emerging disease areas.
Antiviral applications represent a promising avenue for future investigation. Ribonucleoside derivatives of pyrimido[4,5-b]indole have demonstrated activity against the Dengue virus. nih.govutmb.edu Further exploration of this scaffold could lead to the development of novel antiviral agents against a broader range of viruses. The pyrimido[4,5-d]pyrimidine (B13093195) scaffold, a related structure, has also shown promise against human coronaviruses. nih.gov
There is also potential for the development of anti-inflammatory agents . Certain indole derivatives have been shown to possess anti-inflammatory properties. documentsdelivered.comrsc.org Given the role of kinases in inflammatory signaling, it is plausible that derivatives of this compound could be developed as potent and selective inhibitors of inflammatory kinases. Additionally, substituted pyrimido[5,4-b]indoles have been identified as selective Toll-like receptor 4 (TLR4) ligands, suggesting a potential role in modulating the innate immune response. semanticscholar.org
Furthermore, the potential of indole-based compounds in the treatment of neurodegenerative diseases is an area of growing interest. mdpi.comdntb.gov.ua The ability of some pyrimido-indole derivatives to inhibit kinases such as GSK3β, which is implicated in the pathology of Alzheimer's disease, suggests that this scaffold could be a starting point for the development of novel neuroprotective agents. nih.gov
| Emerging Disease Area | Rationale for Investigation |
| Virology | Demonstrated activity of pyrimido[4,5-b]indole ribonucleosides against Dengue virus. nih.govutmb.edu |
| Inflammatory Diseases | Known anti-inflammatory properties of indole derivatives and the role of kinases in inflammation. documentsdelivered.comrsc.org |
| Neurodegenerative Diseases | Potential to inhibit kinases implicated in neurodegeneration, such as GSK3β. nih.govmdpi.comdntb.gov.ua |
| Immunology | Activity of related scaffolds as modulators of the innate immune system (e.g., TLR4 ligands). semanticscholar.org |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-Chloro-9-methyl-9H-pyrimido[4,5-b]indole, and how can reaction conditions be optimized?
- Answer : Pd-catalyzed amidation and cyclization are widely used for pyrimidoindole synthesis. Key steps include:
- Substrate preparation : Use halogenated indole precursors (e.g., 3-bromoindole derivatives) to enable cross-coupling.
- Catalytic system : Pd(OAc)₂ with ligands like XPhos or SPhos enhances efficiency .
- Temperature control : Reactions typically proceed at 80–100°C in toluene or DMF to balance yield and selectivity .
- Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization improves purity .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Answer : Use multi-modal spectroscopic and analytical techniques:
- NMR : Compare experimental H and C NMR shifts with computational predictions (e.g., DFT) to confirm regiochemistry .
- Mass spectrometry : LC-MS (positive mode) should match the molecular ion peak (e.g., m/z = 254 [M+H]⁺ for related analogs) .
- Elemental analysis : CHN data must align with calculated values (e.g., C: 75.85%, H: 7.56%, N: 16.59%) .
Advanced Research Questions
Q. How do substituent effects influence the physicochemical and electronic properties of pyrimido[4,5-b]indole derivatives?
- Answer : Systematic studies reveal:
- Electron-withdrawing groups (e.g., Cl) : Increase melting points (e.g., 132–134°C for 2-chloro derivatives) and stabilize HOMO-LUMO gaps .
- Alkyl/aryl substitutions : Modify solubility (e.g., hexyl groups enhance lipophilicity) and alter π-π stacking in crystallography .
- Spectroscopic trends : IR stretches (e.g., C-Cl at 750–800 cm⁻¹) and H NMR deshielding of indolic protons correlate with substituent electronegativity .
Q. What advanced strategies resolve contradictions in spectral data for structurally similar pyrimidoindoles?
- Answer : Discrepancies often arise from tautomerism or rotational isomers. Mitigation includes:
- Variable-temperature NMR : Identifies dynamic equilibria (e.g., hindered rotation in thiophene-substituted analogs) .
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded aromatic regions .
- X-ray crystallography : Provides definitive confirmation of regiochemistry and substituent orientation .
Q. What methodologies assess the genotoxic potential of this compound in biological systems?
- Answer : Key approaches include:
- Ames test : Use Salmonella strains (TA98, TA100) to detect frameshift/missense mutations induced by aromatic amines .
- DNA adduct profiling : LC-MS/MS quantifies covalent adducts (e.g., N-(deoxyguanosin-8-yl)-2-amino-9H-pyrido[2,3-b]indole) in vitro .
- Computational toxicology : QSAR models predict mutagenicity based on electrophilic substituent parameters .
Methodological and Analytical Questions
Q. How can researchers optimize HPLC/LC-MS conditions for quantifying trace pyrimidoindole derivatives in complex matrices?
- Answer :
- Column selection : C18 stationary phase (2.1 × 100 mm, 1.7 µm) for high resolution .
- Mobile phase : Gradient elution with methanol/water (+0.1% formic acid) enhances peak symmetry .
- Detection : DAD at 228–263 nm for aromatic amines; ESI+ mode (m/z 150–400) for LC-MS .
Q. What computational tools are recommended for modeling the reactivity of this compound in medicinal chemistry?
- Answer :
- Docking studies : AutoDock Vina or Schrödinger Suite to predict binding to biological targets (e.g., kinases) .
- DFT calculations : Gaussian09 for optimizing geometries and calculating frontier molecular orbitals .
- MD simulations : GROMACS for assessing stability in solvated systems or protein-ligand complexes .
Data Interpretation and Reproducibility
Q. How should researchers address batch-to-batch variability in pyrimidoindole synthesis?
- Answer :
- Control moisture : Use molecular sieves in reactions to prevent hydrolysis of chloro substituents .
- Standardize catalysts : Pre-activate Pd catalysts with reducing agents (e.g., DIBAL-H) to ensure consistent turnover .
- Documentation : Report detailed reaction logs (e.g., stir rate, inert gas purity) to enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
